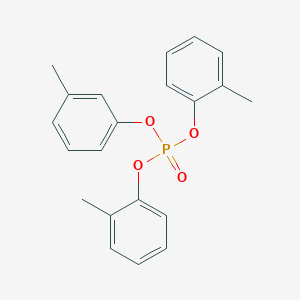
Bis(o-cresyl) m-Cresyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(o-cresyl) m-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride or phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as mixing, heating, and purification to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(o-cresyl) m-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of cresol and other related compounds.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Cresol and related compounds.
Substitution: Various organophosphate derivatives.
Scientific Research Applications
Bis(o-cresyl) m-Cresyl Phosphate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other organophosphate compounds.
Biology: Studied for its potential effects on biological systems and its role as a flame retardant.
Medicine: Investigated for its potential use in drug delivery systems and as a plasticizer in medical devices.
Industry: Widely used as a flame retardant and plasticizer in the manufacturing of plastics, varnishes, and lubricants.
Mechanism of Action
The mechanism of action of Bis(o-cresyl) m-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes, leading to changes in cellular processes. It can also interact with receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Tricresyl Phosphate: A mixture of three isomeric organophosphate compounds used as a flame retardant and plasticizer.
Bis(m-cresyl) o-Cresyl Phosphate: Another isomer with similar applications but different chemical properties.
Uniqueness: Bis(o-cresyl) m-Cresyl Phosphate is unique due to its specific isomeric structure, which imparts distinct chemical and physical properties. Its effectiveness as a flame retardant and plasticizer makes it valuable in various industrial applications .
Properties
Molecular Formula |
C21H21O4P |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
bis(2-methylphenyl) (3-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-9-8-12-19(15-16)23-26(22,24-20-13-6-4-10-17(20)2)25-21-14-7-5-11-18(21)3/h4-15H,1-3H3 |
InChI Key |
VVKLDZBAUZBOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















